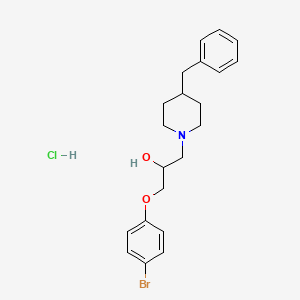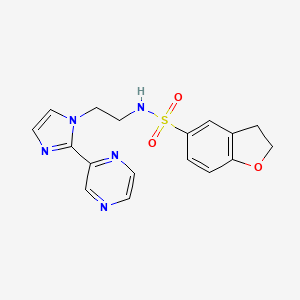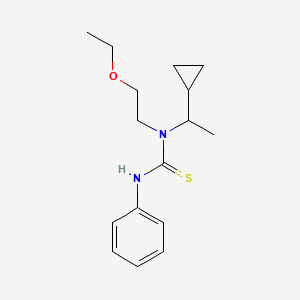
N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea, commonly known as CPI-136, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various studies, making it an interesting compound for further investigation.
Scientific Research Applications
Synthesis and Structural Characterization
One-pot, two-step synthesis methodologies have been developed for the preparation of carbonylthioureas and dicarbonyldithioureas derivatives, where the structural confirmation is achieved via elemental analysis, FT-IR spectroscopy, NMR, and X-ray crystallography. These synthetic routes offer insights into the preparation of complex thiourea derivatives, potentially applicable to N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea (Banaei et al., 2015).
Antibacterial Activity
The synthesized compounds in the above study were evaluated for their antibacterial activity against various strains such as Salmonella enterica and Pseudomonas aeruginosa, suggesting the potential for this compound to serve in antibacterial applications (Banaei et al., 2015).
Molecular Interaction Studies
Research on similar compounds, such as N-ethoxycarbonyl-N'-o-methoxyphenylthiourea, has focused on characterizing molecular interactions, including intramolecular hydrogen bonding and the ability to form stable crystal structures. These studies are pertinent for understanding how this compound might interact in different environments and could inform its use in materials science or as a ligand in coordination chemistry (Su et al., 2006).
Chemical Stability and Reactivity
The stability and reactivity of thiourea derivatives under various conditions have significant implications for their applications in synthetic chemistry and materials science. Studies on similar compounds provide insights into how substituent groups affect the chemical reactivity and stability of thioureas, which is crucial for their potential applications in catalysis or as intermediates in organic synthesis (Angelaud & Landais, 2000).
properties
IUPAC Name |
1-(1-cyclopropylethyl)-1-(2-ethoxyethyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-3-19-12-11-18(13(2)14-9-10-14)16(20)17-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOCYWTYQXQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C(C)C1CC1)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


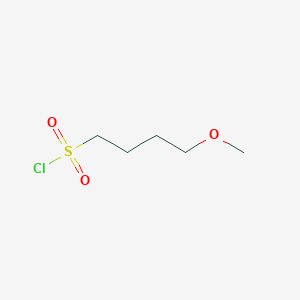
![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2605338.png)
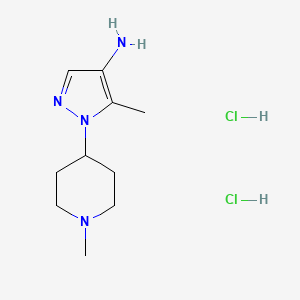
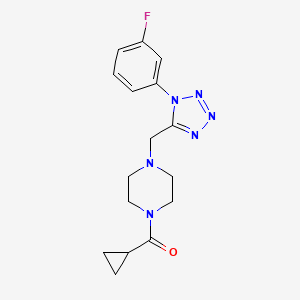
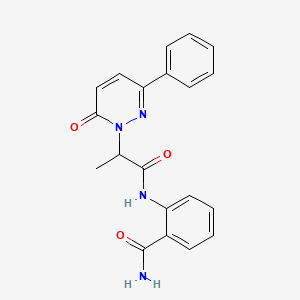
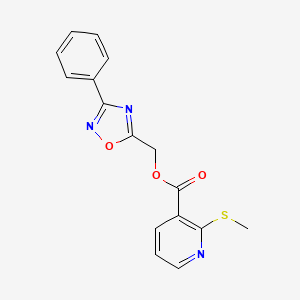
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)
![3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2605348.png)
